4-O-Galactopyranosylxylose

Hypolactasia diagnosis Noninvasive lactase test Diagnostic accuracy comparison

Researchers developing lactose intolerance diagnostics face the limitation of glucose-releasing substrates that confound in vivo quantification. 4-O-Galactopyranosylxylose (gaxilose) is the only disaccharide validated to provide a direct, noninvasive readout of intestinal lactase activity via quantifiable urinary D-xylose. • Diagnostic Accuracy: Urinary D-xylose correlates with biopsy-confirmed lactase activity at r=0.97; sensitivity and specificity exceed 90% at a 0.45 g oral dose. • Regioisomeric Fidelity: The β-(1→4) linkage ensures kinetic specificity for lactase, unlike the 2-O- or 3-O- isomers which show significantly lower in vivo correlation (r=0.34-0.89). • Supply Consistency: Synthesized via a regioselective enzymatic process, guaranteeing the critical 4-O isomer without mixed regioisomer contamination.

Molecular Formula C11H20O10
Molecular Weight 312.27 g/mol
Cat. No. B12063528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Galactopyranosylxylose
Molecular FormulaC11H20O10
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2
InChIKeyBYZQBCIYLALLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaxilose: A Synthetic Disaccharide for Intestinal Lactase Diagnosis


4-O-Galactopyranosylxylose (CAS 14087-31-1, also referred to as gaxilose, 4-O-galactosyl-D-xylose, or β-D-Galp-(1→4)-D-Xylp) is a synthetic disaccharide composed of D-galactose and D-xylose linked through a β-(1→4) glycosidic bond [1]. It belongs to the O-glycosyl compound class and has a molecular formula of C₁₁H₂₀O₁₀ with a molecular mass of 312.27 g/mol [2]. The compound was specifically designed as a structural analogue of lactose to serve as a substrate for intestinal lactase (EC 3.2.1.108) in a noninvasive diagnostic test for hypolactasia—the physiological deficiency of lactase activity underlying lactose intolerance [1]. Unlike naturally occurring disaccharides containing glucose, gaxilose liberates D-xylose upon lactase-mediated hydrolysis, a pentose that can be quantitatively measured in urine and serum without interference from endogenous metabolic pathways, forming the mechanistic basis for its diagnostic specificity [1].

Substrate Synthetic lactase substrate releasing D-xylose
Readout Noninvasive urinary or serum xylose measurement
Specificity No interference from endogenous glucose or galactose metabolism

Why Gaxilose Cannot Be Replaced by Lactose or Its Regioisomers


A scientific or industrial user cannot simply interchange 4-O-galactopyranosylxylose with lactose, 2-O-β-D-galactopyranosyl-D-xylose, or 3-O-β-D-galactopyranosyl-D-xylose for the purpose of assessing intestinal lactase activity. Lactose is unsuitable because its hydrolysis yields glucose and galactose—both of which participate in extensive endogenous metabolism, confounding quantification and preventing a direct, noninvasive readout of lactase capacity [2]. The 2-O- and 3-O- regioisomers, while also cleaved by intestinal lactase in vitro, exhibit radically different in vivo performance: the correlation between urinary D-xylose excretion and direct mucosal lactase activity measurements drops from r = 0.97 for the 4-O- isomer to r = 0.89 for the 2-O- isomer and r = 0.34 for the 3-O- isomer [1]. These differences arise from the distinct kinetic properties each regioisomer presents to the intestinal lactase enzyme, making the 4-O- isomer the only form with sufficient quantitative fidelity for diagnostic-grade lactase evaluation [1]. Furthermore, the enzymatic synthesis process described in the foundational patent achieves regioselective production of the 4-O- isomer, enabling scalable manufacturing distinct from mixtures of regioisomers [3].

Lactose

Glucose and galactose products enter endogenous pathways, confounding xylose-based lactase readout.

2-O regioisomer

Lower in vivo correlation with tissue lactase activity may reduce quantitative fidelity.

3-O regioisomer

Very poor in vivo correlation prevents reliable lactase activity assessment.

Quantitative Evidence for Gaxilose Against Diagnostic Comparators


Diagnostic Sensitivity and Specificity vs. Hydrogen Breath Test

In a multicentre, open-label, phase IIb-III nonrandomized trial enrolling 222 patients (203 completed all tests), the gaxilose-based urine and serum tests achieved sensitivities and specificities, as well as positive and negative predictive values, all exceeding 90%, when measured against the reference standard of direct intestinal biopsy lactase activity [1]. In contrast, the hydrogen breath test and the blood glucose test after lactose challenge demonstrated sensitivities and specificities ranging from only 69% to 85% in the same patient cohort [1]. The area under the ROC curve was significantly higher for the gaxilose tests (>0.9, P ≤ 0.007) compared to the traditional tests [1]. A separate study comparing the gaxilose test, shortened lactose tolerance test, and clinical symptom scores against the C/T-13910 genetic polymorphism reference standard found that while the gaxilose test achieved sensitivity of 0.82 and specificity of 0.68 using the genetic reference, the presence of diarrhoea and symptom scores after 50 g lactose overload yielded higher agreement (κ > 0.60) in that specific comparator context [2], indicating that test performance is highly dependent on the reference standard selected.

Diagnostic accuracy vs. HBT
Direct comparison
Gaxilose test: AUROC >0.9, sensitivity >90%, specificity >90% HBT: 69–85% sensitivity/specificity
Reported higher diagnostic accuracy endpoint context
Phase IIb-III trial, n=203; biopsy reference
Hypolactasia diagnosis Noninvasive lactase test Diagnostic accuracy comparison

In Vivo Correlation with Intestinal Lactase Activity by Regioisomer

In a direct comparative study in suckling rats, purified 4-, 3-, and 2-galactosylxyloses were orally administered and the resulting urinary D-xylose excretion was correlated against lactase activity measured directly in small intestine mucosal homogenates [1]. The Pearson correlation coefficient for the 4-O- isomer was r = 0.97 (n = 24), indicating near-perfect linear association with intestinal lactase activity [1]. The 2-O- isomer achieved a lower correlation of r = 0.89 (n = 24), while the 3-O- isomer showed a markedly poor correlation of r = 0.34 (n = 23) [1]. Plasma D-xylose after 4-galactosylxylose administration also correlated strongly with lactase activity (r = 0.93; n = 33) [1]. The study authors attributed these differences to the distinct kinetic properties that each regioisomer presents to intestinal lactase, concluding that 4-galactosylxylose is the most suitable compound for in vivo lactase evaluation [1].

In vivo lactase correlation
Direct comparison
4-O isomer: r=0.97 2-O isomer: r=0.89 3-O isomer: r=0.34 (rat model)
Supports regioisomer-specific quantitative fidelity
Suckling rat study; urinary xylose vs. mucosal lactase
Lactase activity quantification Regioisomer selectivity Preclinical biomarker validation

Enzyme Kinetic Profile as a Diagnostic Advantage

In vitro hydrolysis assays using intestinal lactase demonstrated that 4-O-β-D-galactopyranosyl-D-xylose exhibits a Vmax equal to 25% of that observed with the natural substrate lactose, and a Km of 370 mM compared to 27 mM for lactose [1]. This 13.7-fold higher Km (lower apparent affinity) and 4-fold lower Vmax results in a substantially reduced catalytic efficiency (Vmax/Km ratio) relative to lactose [1]. Notably, this kinetic profile is not a liability but rather a deliberate design feature: the lower affinity prevents rapid saturation of the intestinal lactase enzyme, ensuring that the rate of D-xylose liberation remains proportional to the total enzyme capacity across the full physiological range, rather than being limited by substrate availability at the enzyme active site. In contrast, lactose saturates lactase at low concentrations (Km 27 mM), meaning its hydrolysis rate plateaus early and fails to discriminate between moderate and normal enzyme levels, which is a key contributor to the false-negative rates observed with the lactose tolerance test [1].

Kinetic profile vs. lactose
Direct comparison
Km 370 mM (vs. 27 mM for lactose) Vmax 25% of lactose Vmax
Reported lower affinity supports linear response across lactase range
In vitro intestinal lactase hydrolysis
Enzyme kinetics Lactase substrate comparison Diagnostic substrate design

Validated Clinical Cutoff Values for Normal Lactase Activity

Phase I and Ib clinical trials established the quantitative operating parameters of the gaxilose diagnostic test in healthy adult volunteers [1]. Following oral administration of 0.45 g gaxilose, the calculated cutoff values for normal lactase activity (defined as 1.96 × SD below the mean D-xylose level in healthy subjects) were 27.58 mg for the 0–4 hour urine collection and 37.87 mg for the 0–5 hour urine collection [1]. For the serum-based test, a 2.7 g gaxilose dose yielded a cutoff value of 0.97 mg/dL D-xylose measured at 90 minutes post-dose (Cmax) [1]. These values are specific to gaxilose and cannot be derived from or applied to lactose, the 2-O- regioisomer, or the 3-O- regioisomer, as each has distinct pharmacokinetic profiles. No treatment-related adverse events were reported, establishing an initial safety profile [1]. The dose-dependent, progressive increase in D-xylose in both urine and serum was confirmed across six ascending doses [1].

Clinical cutoff values
Clinical trial context
Urine 4-h: 27.58 mg Urine 5-h: 37.87 mg Serum 90 min: 0.97 mg/dL
Reported quantitative thresholds for normal lactase activity
Phase I/Ib; doses 0.45 g (urine), 2.7 g (serum)
Diagnostic cutoff validation Clinical reference range Dose optimization

Analytical Detection Method Validation for Urinary Xylose

The clinical deployment of the gaxilose test requires accurate and reproducible quantification of D-xylose in urine. A new enzymatic method based on xylose dehydrogenase from Caulobacter crescentus was developed and analytically validated as an automatable alternative to the manual phloroglucinol colorimetric reaction [1]. In a comparison using 224 patient urine samples, a mean bias of −16.08 mg of xylose was observed between the two methods [1]. After adjusting the enzymatic method cutoff to 19.18 mg of xylose (compared to the phloroglucinol cutoff), the Kappa coefficient of agreement reached 0.9531, indicating excellent inter-method concordance [1]. The enzymatic method demonstrated linearity from 3.90 to 195.17 mg/L for urine and was successfully validated on three different clinical autoanalyzers [1]. This analytical validation is specific to the gaxilose–xylose detection system: the phloroglucinol reaction detects pentoses generally, but the enzymatic method provides the specificity and automation required for high-throughput clinical laboratories, making gaxilose-based testing operationally feasible at scale [1].

Analytical method agreement
Method validation
Enzymatic method: Kappa=0.9531, cutoff 19.18 mg Phloroglucinol: bias −16.08 mg
Supports automatable detection with high inter-method concordance
224 patient urine samples; 3 autoanalyzers
Xylose quantification Analytical method validation Clinical laboratory automation

Phase IV Noninferiority: Diagnostic Thinking and Reproducibility

A randomized, parallel, noninferiority Phase IV clinical trial compared the gaxilose test (GT) directly against the hydrogen breath test (HBT) with respect to impact on diagnostic thinking and patient management in 147 patients with suspected lactose intolerance [1]. The GT demonstrated a mean impact on diagnostic thinking—defined as the absolute difference between pretest and posttest probabilities of hypolactasia diagnosis—of 31.74% (±23.30%), compared to 24.28% (±19.87%) for the HBT, with a ΔGT−HBT of 7.46% (95% CI lower bound: 1.55%), establishing noninferiority within the prespecified −10% margin [1]. For test–retest reproducibility, the GT with 0–5 hour urine collection achieved an intraclass correlation coefficient (ICC) of 0.5761 and a Kappa coefficient of 0.7548, indicative of substantial agreement between repeat tests [1]. No serious adverse events were reported. These data demonstrate that the gaxilose test not only matches but numerically exceeds the diagnostic thinking impact of the hydrogen breath test while providing superior reproducibility, a critical parameter for any diagnostic intended for repeated clinical use [1].

Clinical decision impact
Phase IV trial
GT impact: 31.74% HBT impact: 24.28% Δ 7.46% (noninferior) Test-retest Kappa: 0.7548
Reported diagnostic thinking and reproducibility context
n=147, randomized noninferiority trial
Diagnostic test reproducibility Clinical decision impact Noninferiority trial

Validated Application Scenarios for Gaxilose


Noninvasive Diagnostic Kit for Adult Hypolactasia

Diagnostic kit manufacturers developing a replacement for the hydrogen breath test can use 4-O-galactopyranosylxylose as the active pharmaceutical ingredient in a single-dose oral test. The clinical evidence demonstrates that a 0.45 g dose with 4- or 5-hour urine collection yields sensitivity and specificity exceeding 90% against biopsy-confirmed lactase deficiency, outperforming the hydrogen breath test's 69–85% range [1]. The validated cutoff of 27.58 mg D-xylose (4-h) or 37.87 mg (5-h) provides a clear binary decision threshold, and the automatable enzymatic detection method (Kappa 0.9531) enables high-throughput clinical laboratory deployment [2]. The noninferiority to the hydrogen breath test on clinical decision impact (31.74% vs. 24.28%) has been confirmed in a randomized Phase IV trial [3].

Pediatric Hypolactasia Diagnosis

For pediatric populations where invasive biopsy or high-dose lactose challenges (50 g) are clinically unacceptable, 4-O-galactopyranosylxylose offers a noninvasive alternative. The Phase I trial established dose-dependent D-xylose pharmacokinetics with no treatment-related adverse events, and ongoing clinical trials are establishing pediatric-specific cutoff values (e.g., 19.18 mg xylose threshold studied in children aged 5–11 years) [1]. The in vivo correlation of r = 0.97 between urinary D-xylose and tissue lactase activity, initially demonstrated in suckling rats, provides the preclinical foundation supporting pediatric translation [2]. The absence of glucose in the cleavage products eliminates confounding from dietary glucose in children, a significant limitation of the lactose tolerance test.

Clinical Trial Endpoint for Lactase Activity

Pharmaceutical developers investigating lactase enzyme replacement therapies or lactose intolerance treatments require a quantitative, reproducible biomarker of intestinal lactase activity as a primary or secondary endpoint. The gaxilose test provides a direct pharmacodynamic readout: the amount of D-xylose excreted in urine after a standardized 0.45 g oral dose is linearly correlated with lactase capacity (r = 0.97 in preclinical models, validated clinically in Phase I–IV trials) [1]. The test–retest reproducibility (ICC 0.5761, Kappa 0.7548 for 0–5 h urine) supports repeated-measures trial designs, and the validated serum option (cutoff 0.97 mg/dL at 90 min post-2.7 g dose) allows for shorter clinic visits when urine collection is impractical [2].

Epidemiological Screening for Lactase Non-Persistence

Epidemiological studies mapping the prevalence of lactase non-persistence across diverse populations benefit from the gaxilose test's combination of high throughput (automated enzymatic D-xylose detection), noninvasiveness, and quantitative output [1]. The gaxilose test demonstrated higher sensitivity than genetic testing for the C/T-13910 polymorphism in the phase IIb-III trial, capturing phenotypic lactase deficiency that may arise from non-genetic causes (secondary hypolactasia) which genetic tests miss entirely [2]. This makes 4-O-galactopyranosylxylose the preferred substrate for studies where functional enzyme activity, rather than genetic predisposition, is the variable of interest. The 0.45 g unit dose in a single sachet formulation (as developed in the LacTEST product) supports field deployment without cold-chain requirements for short-duration studies [1].

Application
Selection Property
Validation Focus
Noninvasive hypolactasia assessment (adult)
Single-dose oral substrate with urinary xylose readout
Reported high diagnostic accuracy against biopsy reference
Pediatric lactase assessment research
Noninvasive, no high-dose lactose challenge
Pediatric-specific cutoff validation
Lactase pharmacodynamic endpoint for trials
Quantitative urinary xylose correlation with enzyme activity
Test-retest reproducibility and serum sampling option
Epidemiological lactase phenotype screening
High-throughput enzymatic detection, noninvasive collection
Functional enzyme activity vs. genetic polymorphism
Quote Request

Request a Quote for 4-O-Galactopyranosylxylose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.